molecular formula C25H28N4O B6119305 2-[4-(diphenylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4(3H)-one

2-[4-(diphenylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Cat. No.: B6119305
M. Wt: 400.5 g/mol
InChI Key: NERSOZOTLPDIOW-UHFFFAOYSA-N
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Description

2-[4-(diphenylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a diphenylmethyl group and a tetrahydroquinazolinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(diphenylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of diphenylmethylpiperazine with a suitable quinazolinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(diphenylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine or quinazolinone rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(diphenylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sonepiprazole: A selective dopamine D4 receptor antagonist with a similar piperazine structure.

    Levocetirizine: An antihistamine with a piperazine ring, used to treat allergic conditions.

    Cetirizine: Another antihistamine with structural similarities, used for allergy relief.

Uniqueness

2-[4-(diphenylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4(3H)-one is unique due to its combination of a diphenylmethyl-substituted piperazine ring and a tetrahydroquinazolinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O/c30-24-21-13-7-8-14-22(21)26-25(27-24)29-17-15-28(16-18-29)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,23H,7-8,13-18H2,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERSOZOTLPDIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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